molecular formula C74H86N2 B14079002 4,4'-((1E,1'E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline)

4,4'-((1E,1'E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline)

Cat. No.: B14079002
M. Wt: 1003.5 g/mol
InChI Key: SSZGBEIUMQEEPW-NBHCHVEOSA-N
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Description

4,4’-((1E,1’E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline) is a complex organic compound with a unique structure that includes a naphthalene core and multiple phenyl groups. This compound is known for its applications in various fields, including materials science and organic electronics.

Preparation Methods

The synthesis of 4,4’-((1E,1’E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline) typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the naphthalene core: This step involves the synthesis of the naphthalene-2,6-diylbis(ethene-2,1-diyl) intermediate.

    Attachment of phenyl groups: The intermediate is then reacted with N,N-bis(4-hexylphenyl)aniline under specific conditions to form the final compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4,4’-((1E,1’E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

    Substitution: The phenyl groups can undergo substitution reactions with various reagents, leading to the formation of different substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions.

Scientific Research Applications

This compound has several scientific research applications:

    Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.

    Materials Science: The compound is studied for its potential use in creating new materials with specific optical and electronic characteristics.

    Biological Research: It is used as a probe in various biological studies to understand molecular interactions and mechanisms.

Mechanism of Action

The mechanism of action of 4,4’-((1E,1’E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline) involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various pathways, influencing electronic and optical properties. These interactions are crucial for its applications in organic electronics and materials science.

Comparison with Similar Compounds

Compared to other similar compounds, 4,4’-((1E,1’E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline) stands out due to its unique naphthalene core and multiple phenyl groups. Similar compounds include:

  • 4,4’-((1E,1’E)-Biphenyl-4,4’-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline)
  • 4,4’-((1E,1’E)-Anthracene-9,10-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline)

These compounds share similar structural features but differ in their core structures, leading to variations in their electronic and optical properties.

Properties

Molecular Formula

C74H86N2

Molecular Weight

1003.5 g/mol

IUPAC Name

4-hexyl-N-[4-[(E)-2-[6-[(E)-2-[4-(4-hexyl-N-(4-hexylphenyl)anilino)phenyl]ethenyl]naphthalen-2-yl]ethenyl]phenyl]-N-(4-hexylphenyl)aniline

InChI

InChI=1S/C74H86N2/c1-5-9-13-17-21-59-31-45-69(46-32-59)75(70-47-33-60(34-48-70)22-18-14-10-6-2)73-53-39-63(40-54-73)25-27-65-29-43-68-58-66(30-44-67(68)57-65)28-26-64-41-55-74(56-42-64)76(71-49-35-61(36-50-71)23-19-15-11-7-3)72-51-37-62(38-52-72)24-20-16-12-8-4/h25-58H,5-24H2,1-4H3/b27-25+,28-26+

InChI Key

SSZGBEIUMQEEPW-NBHCHVEOSA-N

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC4=C(C=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=C(C=C6)CCCCCC)C7=CC=C(C=C7)CCCCCC)C=C3)C8=CC=C(C=C8)CCCCCC

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCCCC)C3=CC=C(C=C3)C=CC4=CC5=C(C=C4)C=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=C(C=C7)CCCCCC)C8=CC=C(C=C8)CCCCCC

Origin of Product

United States

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